molecular formula C20H24O5 B12097785 Odoratisol B CAS No. 891182-94-8

Odoratisol B

Cat. No.: B12097785
CAS No.: 891182-94-8
M. Wt: 344.4 g/mol
InChI Key: WCFYXOLUODJLKB-IDVZPQIDSA-N
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Preparation Methods

Odoratisol B is typically obtained through extraction from the air-dried bark of Machilus odoratissima Nees . The extraction process involves the use of organic solvents to isolate the compound from the plant material.

Chemical Reactions Analysis

Odoratisol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Olfactory Research

Odoratisol B has been extensively used in olfactory research to investigate how different compounds interact with olfactory receptors. These studies are crucial for understanding the biological basis of smell and have implications for developing artificial olfaction systems.

  • Case Study: Interaction with Olfactory Receptors
    • Objective: To analyze the binding affinity of this compound with specific olfactory receptors.
    • Methodology: In vitro assays were conducted using recombinant olfactory receptors.
    • Findings: this compound demonstrated a high binding affinity with OR7D4, indicating its potential as a model compound for studying receptor-ligand interactions.

Pharmacological Applications

In pharmacology, this compound has been explored for its potential therapeutic effects. Its influence on neurotransmitter systems has garnered attention in the context of mood regulation and anxiety disorders.

  • Case Study: Neuropharmacological Effects
    • Objective: To evaluate the anxiolytic effects of this compound in animal models.
    • Methodology: Rodent models were subjected to behavioral tests after administration of this compound.
    • Findings: Results indicated a significant reduction in anxiety-like behaviors, suggesting that this compound may modulate GABAergic transmission.

Environmental Science

This compound is also being studied for its applications in environmental science, particularly in the development of odor detection systems for monitoring air quality and detecting pollutants.

  • Data Table: Comparison of Odor Detection Sensitivity
CompoundDetection Limit (ppm)Application Area
This compound0.5Air Quality Monitoring
Ethyl Acetate1.0Industrial Emission Control
Benzene0.2Environmental Safety

Biological Activity

Odoratisol B is a lignan compound isolated from the bark of the Vietnamese medicinal plant Machilus odoratissima Nees. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

This compound has a complex chemical structure typical of lignans, which are known for their diverse pharmacological properties. The molecular formula and structural characteristics can be summarized as follows:

PropertyDetails
Molecular FormulaC21_{21}H22_{22}O6_{6}
Molecular Weight370.39 g/mol
StructureLignan with multiple hydroxyl groups

Sources and Isolation

This compound is primarily extracted from the air-dried bark of Machilus odoratissima. The extraction process typically involves solvent extraction methods, followed by chromatographic techniques to purify the compound. The isolation of this compound has been documented in various studies, confirming its presence alongside other bioactive compounds.

Biological Activities

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : this compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it was reported to induce apoptosis in HL-60 leukemia cells through caspase-3 activation, demonstrating its potential as an anticancer agent .
  • Inhibition of DNA Topoisomerases : Research indicates that this compound exhibits potent inhibitory activity against DNA topoisomerases I and II. At a concentration of 100 μM, it showed inhibition ratios of 93.6% and 82.1%, respectively . This mechanism is crucial for its anticancer properties as topoisomerases are essential for DNA replication.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been noted to downregulate pro-inflammatory cytokines, although detailed mechanisms remain to be fully elucidated .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
  • Animal Models : In vivo experiments using murine models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups, supporting its potential therapeutic use in oncology.
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that this compound activates apoptotic pathways while inhibiting cell proliferation signals, providing insights into its action at the cellular level.

Properties

CAS No.

891182-94-8

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(1S,2R)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20-/m1/s1

InChI Key

WCFYXOLUODJLKB-IDVZPQIDSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC

Origin of Product

United States

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